molecular formula C17H24N2O5S B11944518 methyl N-[(benzyloxy)carbonyl]alanylmethioninate CAS No. 62188-81-2

methyl N-[(benzyloxy)carbonyl]alanylmethioninate

Cat. No.: B11944518
CAS No.: 62188-81-2
M. Wt: 368.4 g/mol
InChI Key: ACKAYWFFHOAUBO-UHFFFAOYSA-N
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Description

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a methylthio group. It is often used in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate typically involves multiple steps. One common route includes the protection of the amino group with a benzyloxycarbonyl group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yields and purity. The use of solid-phase synthesis techniques is also common in industrial settings to facilitate the production of complex peptides and related compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein structure.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic peptides.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can protect the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with other molecules, facilitating the formation of peptide bonds and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[((2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate
  • Methyl (2S)-2-[((2S)-2-{[(fluorenylmethoxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate

Uniqueness

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-4-(methylthio)butanoate is unique due to its specific combination of functional groups, which provide distinct reactivity and protection during synthesis. The benzyloxycarbonyl group offers a balance between stability and ease of removal, making it a valuable protecting group in peptide synthesis .

Properties

CAS No.

62188-81-2

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate

InChI

InChI=1S/C17H24N2O5S/c1-12(15(20)19-14(9-10-25-3)16(21)23-2)18-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,22)(H,19,20)

InChI Key

ACKAYWFFHOAUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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